6-Oxo-6-(4-trifluoromethylphenyl)hexanenitrile
Description
6-Oxo-6-(4-trifluoromethylphenyl)hexanenitrile is a nitrile derivative featuring a hexane backbone with a ketone group and a 4-trifluoromethylphenyl substituent at the 6-position. The molecular formula is C₁₃H₁₂F₃NO, with a molecular weight of 255.24 g/mol. The trifluoromethyl group (-CF₃) is electron-withdrawing, enhancing the compound’s stability and lipophilicity, while the nitrile (-CN) and ketone (-CO-) groups contribute to its reactivity in organic synthesis . This compound is of interest in pharmaceuticals and agrochemicals due to the metabolic stability imparted by fluorine atoms .
Properties
IUPAC Name |
6-oxo-6-[4-(trifluoromethyl)phenyl]hexanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO/c14-13(15,16)11-7-5-10(6-8-11)12(18)4-2-1-3-9-17/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGQWUAFHTVABM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCCC#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80605996 | |
| Record name | 6-Oxo-6-[4-(trifluoromethyl)phenyl]hexanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80605996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61718-88-5 | |
| Record name | 6-Oxo-6-[4-(trifluoromethyl)phenyl]hexanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80605996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-6-(4-trifluoromethylphenyl)hexanenitrile typically involves the reaction of 4-trifluoromethylbenzaldehyde with a suitable nitrile precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Oxo-6-(4-trifluoromethylphenyl)hexanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
6-Oxo-6-(4-trifluoromethylphenyl)hexanenitrile has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Oxo-6-(4-trifluoromethylphenyl)hexanenitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence its binding affinity to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analog 1: 6-Oxo-6-(4-trifluoromethylphenyl)hexanoic Acid
Structural Analog 2: Ethyl 6-Oxo-6-(4-trifluoromethylphenyl)hexanoate
Structural Analog 3: 2-(3-Chloro-phenyl)-6-(4-methoxy-phenyl)-3-oxo-hexanenitrile
- Molecular Formula: C₁₉H₁₈ClNO₂
- Molecular Weight : 327.81 g/mol
- Functional Groups : Nitrile (-CN), ketone (-CO-), 3-chlorophenyl, and 4-methoxyphenyl.
- Key Differences: Dual aromatic substituents (electron-withdrawing -Cl and electron-donating -OMe) create a polarized electronic environment. Applications: Potential use in materials science for liquid crystals or fluorescent dyes .
- Solubility : Higher solubility in organic solvents than the trifluoromethyl analog due to the methoxy group .
Data Table: Comparative Analysis
Research Findings and Key Insights
Reactivity and Stability
- Nitrile vs. Carboxylic Acid : The nitrile group in this compound offers superior chemical stability under acidic conditions compared to the carboxylic acid analog, which is prone to decarboxylation .
- Electronic Effects : The -CF₃ group in the target compound reduces electron density at the ketone, making it less reactive toward nucleophiles than the methoxy-substituted analog .
Solubility and Lipophilicity
- The trifluoromethyl group increases lipophilicity (logP ≈ 3.5), favoring membrane permeability in biological systems. In contrast, the methoxy-substituted analog has lower logP (~2.8) due to its polar -OMe group .
Biological Activity
6-Oxo-6-(4-trifluoromethylphenyl)hexanenitrile is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals. Its unique structure, featuring a trifluoromethyl group, suggests potential biological activity that merits detailed investigation.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a hexanenitrile backbone with a ketone and a trifluoromethyl-substituted phenyl ring, which significantly influences its reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic applications and mechanisms of action.
Antimicrobial Properties
Research indicates that compounds with similar structures often exhibit antimicrobial properties. For instance, studies have shown that trifluoromethyl groups can enhance the lipophilicity of compounds, potentially increasing their ability to penetrate microbial membranes.
Table 1: Summary of Antimicrobial Activity
| Compound | Activity Type | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | Antibacterial | TBD | |
| Triazole derivatives | Antifungal | 10-50 | |
| Myclobutanil | Antifungal | 1-5 |
Enzyme Inhibition
Another significant area of research involves the compound's potential as an enzyme inhibitor. The presence of the trifluoromethyl group may enhance binding affinity to various enzymes, which could be beneficial in developing inhibitors for diseases such as cancer or neurodegenerative disorders.
Table 2: Enzyme Inhibition Studies
| Enzyme | Inhibition Type | IC50 (μM) | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Competitive Inhibitor | TBD | |
| Cyclooxygenase-2 (COX-2) | Non-competitive | TBD |
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary data suggest that it may interact with specific molecular targets through hydrogen bonding and hydrophobic interactions facilitated by the trifluoromethyl group.
Biochemical Pathways
The compound may influence several biochemical pathways, including those involved in:
- Cell proliferation : Similar compounds have shown effects on cell cycle regulation.
- Apoptosis : Potential to induce programmed cell death in cancer cells.
Case Studies
A series of case studies have highlighted the biological activity of related compounds. For instance, research on triazole fungicides has demonstrated significant enzyme inhibition and antimicrobial activity, suggesting a parallel with this compound.
- Study on Myclobutanil : This triazole fungicide exhibited enantioselective metabolism and cytotoxicity in rat hepatocytes, indicating potential pathways for similar compounds to induce biological effects .
- In vitro Studies : Compounds structurally similar to this compound were evaluated for their inhibitory effects on cholinesterases, revealing promising results that could translate to therapeutic applications against neurodegenerative diseases .
Future Directions
The future research directions for this compound should focus on:
- In vivo studies : To assess the efficacy and safety profile in animal models.
- Mechanistic studies : To elucidate the exact biochemical pathways influenced by this compound.
- Structure-activity relationship (SAR) : To optimize the compound's structure for enhanced biological activity.
Q & A
Q. Advanced: How can regioselectivity challenges in trifluoromethylphenyl group incorporation be addressed?
Methodological Answer: Regioselectivity is influenced by electronic effects of the trifluoromethyl group (strong electron-withdrawing). Computational modeling (DFT) can predict reactive sites, while directing groups (e.g., boronates) enhance positional control. For instance, Suzuki-Miyaura coupling with a pre-functionalized aryl boronate ester ensures precise attachment of the trifluoromethylphenyl moiety. Reaction monitoring via in situ NMR or LC-MS optimizes yield and minimizes byproducts .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : H and C NMR confirm the hexanenitrile backbone and trifluoromethylphenyl substitution. The ketone carbonyl (δ ~200 ppm in C) and nitrile (δ ~120 ppm) are key markers.
- IR : Stretching frequencies for C≡N (~2240 cm) and C=O (~1700 cm) validate functional groups.
- MS : High-resolution ESI-MS determines molecular ion ([M+H]) and fragments (e.g., loss of –CF) .
Q. Advanced: How can X-ray crystallography resolve ambiguities in molecular conformation?
Methodological Answer: Single-crystal X-ray diffraction (using SHELXL for refinement) resolves bond angles and torsional strain, particularly around the trifluoromethylphenyl group. Co-crystallization with chiral auxiliaries may stabilize the lattice for challenging structures. For amorphous samples, powder XRD paired with Rietveld analysis provides partial structural insights .
Basic: What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7) with IC determination.
- Enzyme Inhibition : Fluorogenic substrates test activity against kinases or proteases.
- Anti-inflammatory : ELISA-based measurement of cytokine (e.g., IL-6, TNF-α) suppression in LPS-stimulated macrophages .
Q. Advanced: How can metabolomic profiling elucidate mechanisms of action?
Methodological Answer: LC-HRMS-based untargeted metabolomics identifies pathway perturbations (e.g., TCA cycle, lipid metabolism). Stable isotope tracing (e.g., C-glucose) tracks compound incorporation. CRISPR-Cas9 gene editing validates target engagement by knocking out putative receptors .
Basic: How should researchers quantify trace amounts of this compound in biological matrices?
Methodological Answer:
- GC-MS : Derivatize the nitrile group (e.g., silylation) for volatility. Use deuterated analogs as internal standards.
- HPLC-UV : C18 columns with acetonitrile/water gradients (detection at λ = 210–240 nm for nitriles).
- LLOQ : Achieve limits of quantification <10 ng/mL via solid-phase extraction (SPE) cleanup .
Q. Advanced: What strategies mitigate matrix effects in mass spectrometry?
Methodological Answer: Matrix-matched calibration curves and post-column infusion (PCI) assess ion suppression/enhancement. Differential mobility spectrometry (DMS) enhances selectivity by separating isobaric interferences. Isotope dilution with N-labeled analogs improves precision .
Basic: How are computational models used to predict physicochemical properties?
Methodological Answer:
- LogP : Predict hydrophobicity via software like MarvinSuite or ACD/Labs.
- pKa : DFT calculations estimate nitrile and ketone acidity.
- Solubility : COSMO-RS simulations model solvent interactions .
Q. Advanced: Can molecular docking guide SAR studies for this compound?
Methodological Answer: Docking (AutoDock Vina) into protein targets (e.g., cytochrome P450) identifies binding poses. MD simulations (AMBER) evaluate stability of ligand-receptor complexes over 100 ns. QSAR models using 3D descriptors (e.g., CoMFA) prioritize derivatives with enhanced affinity .
Basic: What safety protocols are essential given toxicity data for similar nitriles?
Methodological Answer:
- PPE : Nitrile gloves, fume hoods, and eye protection.
- Exposure Limits : Adhere to ACGIH TLV (6 ppmv for propanenitrile analogs).
- First Aid : Immediate decontamination with water for skin/eye contact; amyl nitrite antidote for cyanide exposure (if nitrile metabolizes to CN) .
Q. Advanced: How do conflicting toxicity thresholds (e.g., HTFOEL vs. PAC) impact risk assessment?
Methodological Answer: Probabilistic risk assessment (PRA) integrates species-specific toxicity data (e.g., rodent vs. human hepatocyte assays). Read-across methods bridge data gaps using structurally similar compounds (e.g., hexanenitrile HTFOEL = 6 ppmv). Bayesian networks weigh conflicting studies based on experimental robustness .
Basic: What are common synthetic byproducts, and how are they characterized?
Methodological Answer:
- Byproducts : Trifluoromethylphenyl isomers, ketone reduction products (alcohols), or nitrile hydrolysis (amides).
- Detection : TLC (R comparison), GC-MS for volatile byproducts.
- Mitigation : Adjust reaction stoichiometry (excess nitrile precursor) or use scavengers (e.g., molecular sieves) .
Q. Advanced: How can flow chemistry minimize byproduct formation?
Methodological Answer: Continuous flow reactors enhance mixing and heat transfer, reducing side reactions. In-line IR monitors real-time conversion, enabling automated reagent adjustments. Photocatalytic microreactors (λ = 365 nm) selectively activate nitrile groups for cleaner synthesis .
Basic: What regulatory databases provide toxicity and environmental impact data?
Methodological Answer:
- PubChem : Structural and bioactivity data.
- EPA DSSTox : Curated toxicity profiles.
- ECHA : REACH compliance guidelines.
Q. Advanced: How can predictive toxicology tools (e.g., TEST, OPERA) supplement missing data?
Methodological Answer: QSAR models in TEST predict carcinogenicity and mutagenicity. OPERA estimates persistence/bioaccumulation using fragment-based descriptors. ToxCast high-throughput screening data prioritize in vivo testing endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
